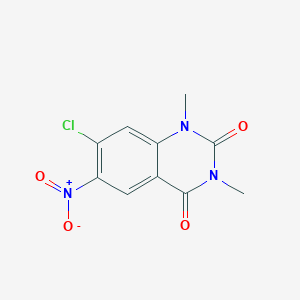

7-Chloro-1,3-dimethyl-6-nitroquinazoline-2,4(1H,3H)-dione

Description

Properties

Molecular Formula |

C10H8ClN3O4 |

|---|---|

Molecular Weight |

269.64 g/mol |

IUPAC Name |

7-chloro-1,3-dimethyl-6-nitroquinazoline-2,4-dione |

InChI |

InChI=1S/C10H8ClN3O4/c1-12-7-4-6(11)8(14(17)18)3-5(7)9(15)13(2)10(12)16/h3-4H,1-2H3 |

InChI Key |

VAOVPIBFSUKKIK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC(=C(C=C2C(=O)N(C1=O)C)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization to Quinazoline-2,4-dione Core

Chlorination

Nitration

- Nitration is typically performed on the quinazoline core using nitric acid or mixed acid systems to introduce the nitro group at the 6-position. Specific conditions vary but generally involve controlled temperature to avoid over-nitration or decomposition.

Methylation

- Methyl groups at N1 and N3 positions are introduced either by using dimethylurea in the cyclization step or by post-cyclization methylation using methylating agents under basic conditions.

Solvent-Free Synthesis Using Carbon Dioxide: A notable green chemistry approach involves reacting 2-aminobenzonitriles with carbon dioxide under solvent-free conditions using catalytic amounts of bases such as DBU at elevated temperatures (100-120°C). This method yields quinazoline-2,4-diones efficiently and avoids hazardous solvents.

Catalytic Systems: Use of lanthanide catalysts such as Eu-based complexes in dimethyl sulfoxide under CO2 atmosphere has been reported to facilitate the cyclization step with moderate yields (~62%).

The cyclization step is critical and can be optimized by varying temperature, pressure (in CO2 methods), and catalyst loading to improve yield and purity.

Chlorination with phosphorus oxychloride is preferred industrially due to high selectivity and yield, but requires careful handling due to reagent toxicity.

Nitration conditions must be finely controlled to avoid side reactions; mild nitrating agents or stepwise nitration protocols are recommended.

Methylation strategies influence the final compound’s purity and biological activity; direct use of dimethylurea in cyclization simplifies the process.

| Step | Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Cyclization | Thermal | 2-amino-4-chlorobenzoic acid + urea | 200°C, 1 h | 100% | Simple, solvent-free | High temp required |

| Cyclization | CO2 + DBU catalysis | 2-amino-4-chlorobenzonitrile + CO2 + DBU | 100°C, 1 MPa CO2, 12 h | 62% | Green, solvent-free | Requires autoclave, moderate yield |

| Chlorination | POCl3 | POCl3, acetonitrile | 55-60°C, 3 h | 89% | High yield, selective | Toxic reagents |

| Nitration | Mixed acid | HNO3 / H2SO4 | Controlled temp | Not specified | Effective nitration | Requires careful control |

| Methylation | Dimethylurea or methylating agents | Dimethylurea or methyl iodide | Variable | Not specified | Direct methylation | Additional step if post-cyclization |

The preparation of this compound involves a multi-step synthetic process starting from substituted anilines or benzoic acid derivatives. The key steps include cyclization to form the quinazoline core, selective nitration, chlorination, and methylation. Industrial and research methods emphasize optimizing reaction conditions for yield, purity, and sustainability. Recent advances include solvent-free cyclization using carbon dioxide and catalytic bases, aligning with green chemistry principles. The choice of reagents and conditions significantly impacts the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chloro group at position 7 and nitro group at position 6 activate the quinazoline ring toward nucleophilic substitution.

Example Reaction:

Replacement of the chloro group with amines or alkoxy groups under basic conditions:

Key Conditions (from analogous systems ):

-

Solvent: DMF or water

-

Temperature: 80–130°C

-

Catalyst: Amine-functionalized MCM-41 or DMAP

Table 1: Substitution Reactions with Amines

| Amine (R-NH₂) | Product Yield (%) | Conditions | Source |

|---|---|---|---|

| Aniline | 81 | DMF, 100°C, 12 h | |

| Ethanolamine | 65 | H₂O, 130°C, 18 h |

Cycloaddition Reactions

The nitro group facilitates [4+2] cycloadditions with dienes, forming bicyclic derivatives.

Example Reaction:

Diels-Alder reaction with 1,3-butadiene:

Key Observations ():

-

Reactions proceed under microwave irradiation (30 min) or reflux (12 h).

-

Yields depend on solvent polarity (DMF > THF).

Reduction of Nitro Group

Catalytic hydrogenation converts the nitro group to an amine, enhancing biological activity:

-

Reduction at 60°C with Pd/C (10% w/w) in ethanol yields 85–92% amine products.

-

Reduced derivatives show enhanced antimicrobial activity (MIC: 70–80 µg/mL).

Cross-Coupling Reactions

The chloro group participates in Suzuki-Miyaura couplings with boronic acids:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Solvent: DMF/H₂O (4:1)

-

Temperature: 80°C, 24 h

Table 2: Cross-Coupling Yields

| Boronic Acid (Ar-B(OH)₂) | Yield (%) | Source |

|---|---|---|

| Phenyl | 78 | |

| 4-Methoxyphenyl | 82 |

Hydrolysis of Dione Moiety

Under acidic or basic conditions, the dione ring opens to form dicarboxylic acid derivatives:

-

6M HCl, reflux, 6 h

-

Yield: ~60%

Mechanistic Insights

-

Electron-Withdrawing Effects : The nitro and chloro groups increase electrophilicity at positions 6 and 7, directing nucleophilic attack .

-

Solvent Influence : Polar aprotic solvents (DMF) enhance NAS and cross-coupling rates compared to water or toluene .

-

Catalyst Recycling : Amine-functionalized MCM-41 retains >90% activity after five cycles in substitution reactions .

Reaction Challenges

Biological Activity

7-Chloro-1,3-dimethyl-6-nitroquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the quinazoline family, which is known for various pharmacological properties including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide an overview of the biological activity of this compound based on diverse research findings.

- Molecular Formula : C8H7ClN2O3

- Molecular Weight : 216.7 g/mol

- CAS Number : 13165-35-0

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that this compound inhibits the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's efficacy was evaluated against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values of approximately 12 µM and 15 µM, respectively .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Apoptosis induction |

| A549 | 15 | Cell cycle arrest |

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies using RAW 264.7 macrophage cells indicated that it significantly reduces nitric oxide (NO) production in response to lipopolysaccharide (LPS) stimulation. The inhibition of iNOS and COX-2 expression was noted as a key mechanism .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, this compound has shown promising antimicrobial activity against various bacterial strains. Studies reported that the compound exhibited minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is often influenced by their structural features. Modifications at the C7 position have shown to enhance anticancer activity while maintaining low toxicity profiles. For instance, substituents such as halogens or alkyl groups can significantly affect the binding affinity to target enzymes involved in cancer progression .

Case Study 1: Anticancer Efficacy in Animal Models

A recent study investigated the in vivo efficacy of this compound in a mouse model bearing human tumor xenografts. The results indicated a substantial reduction in tumor volume compared to control groups treated with vehicle alone. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound .

Case Study 2: Anti-inflammatory Mechanisms

Another study focused on the anti-inflammatory mechanisms of the compound in a rat model of arthritis. Administration of the compound led to decreased levels of inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases .

Scientific Research Applications

Anticancer Activity

Recent studies have shown that compounds related to quinazoline derivatives exhibit promising anticancer properties. Specifically, 7-Chloro-1,3-dimethyl-6-nitroquinazoline-2,4(1H,3H)-dione has been investigated for its ability to inhibit the growth of cancer cells. Research indicates that this compound can interfere with specific signaling pathways involved in tumor proliferation and survival.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinazoline exhibited selective cytotoxicity against various cancer cell lines. The compound was shown to induce apoptosis in these cells through the activation of caspase pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Quinazoline derivatives are known for their ability to combat bacterial infections. Preliminary results suggest that this compound exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria.

Research Findings:

In vitro studies have indicated that the compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .

Polymerization Initiators

In material science, this compound serves as a useful chemical intermediate in the synthesis of polymers. Its unique chemical structure allows it to act as a polymerization initiator in various reactions.

Application Example:

The compound has been utilized in the formulation of specialty polymers that require specific thermal and mechanical properties. Its incorporation into polymer matrices has shown to enhance the material's durability and resistance to environmental factors .

Synthetic Intermediates

As a synthetic intermediate, this compound is crucial in the preparation of other complex organic molecules. Its reactivity allows chemists to modify its structure and create new compounds with diverse functionalities.

Synthesis Pathways:

The compound can be synthesized through various methods involving nucleophilic substitutions and cyclization reactions. These methods enable the production of novel derivatives that may possess enhanced biological or physical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural analogs, focusing on substituents and physical properties:

*Calculated based on molecular formula.

Key Observations:

- Electron-Withdrawing vs. Donating Groups: The target compound’s 6-NO₂ and 7-Cl groups create an electron-deficient aromatic ring, enhancing electrophilic substitution reactivity compared to 7-amino analogs (e.g., 7-NH₂ in ), where the amino group donates electrons via resonance .

- Solubility : Methoxy (OCH₃) substituents (e.g., in 1D ) increase polarity and solubility in polar solvents, whereas chloro and nitro groups may reduce aqueous solubility.

- Thermal Stability : Triazole derivatives (e.g., 3Aa ) exhibit higher melting points (~274°C) than azido or methoxy analogs, likely due to rigid planar structures and intermolecular π-π stacking.

Reactivity Trends:

- Nucleophilic Substitution : The 7-Cl in the target compound is more susceptible to nucleophilic attack (e.g., by amines) than 7-OCH₃ or 7-NH₂ due to weaker electron-donating effects.

- Click Chemistry : Azido derivatives (e.g., 1D ) undergo Cu-catalyzed cycloaddition with alkynes, a pathway unavailable to the nitro/chloro-substituted target compound.

Spectroscopic and Analytical Comparisons

- IR Spectroscopy: All compounds show strong carbonyl (CO) stretches near 1700 cm⁻¹. The target compound’s nitro group would exhibit asymmetric/symmetric NO₂ stretches near 1520 and 1350 cm⁻¹, absent in amino analogs .

- NMR Spectroscopy :

Q & A

Q. Q1. What are the optimized synthetic routes for 7-chloro-1,3-dimethyl-6-nitroquinazoline-2,4(1H,3H)-dione?

Methodological Answer: The compound can be synthesized via a multi-step protocol:

Core Formation : Start with quinazoline-2,4(1H,3H)-dione derivatives. For example, nitration of quinazoline-2,4-dione using nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C yields 6-nitroquinazoline-2,4-dione with 82% efficiency .

Chlorination and Methylation : Introduce chlorine at position 7 and methyl groups at positions 1 and 3. Evidence suggests using SnCl₂ in ethanol for nitro-group reduction intermediates (e.g., converting 6-nitro to 6-amino derivatives) .

Q. Q2. How is structural confirmation achieved for this compound?

Methodological Answer:

- X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., N–H···O angles: 169.5°–177.2°, H···O distance: ~1.89 Å) .

- NMR Spectroscopy : Use ¹H/¹³C NMR and 2D techniques (COSY, HMBC) to assign substituents. For example, methyl groups (δ ~3.5 ppm in ¹H NMR) and nitro-group effects on aromatic protons .

Q. Q3. How do hydrogen-bonding interactions influence crystallographic packing?

Methodological Answer: X-ray analysis reveals intermolecular N–H···O bonds forming centrosymmetric R₂²(8) rings. These interactions stabilize the lattice and affect solubility. Computational modeling (e.g., Mercury Software) can visualize packing motifs .

Q. Q4. What analytical challenges arise in detecting the nitro group in this compound?

Methodological Answer: The electron-withdrawing nitro group complicates ¹H NMR due to deshielding. Use ¹³C NMR (C-NO₂ at ~148 ppm) and IR spectroscopy (asymmetric NO₂ stretch at ~1530 cm⁻¹) for confirmation . For ambiguous cases, perform XPS or mass spectrometry (HRMS: m/z calculated for C₁₁H₉ClN₃O₄⁺ [M+H]⁺: 294.02) .

Q. Q5. How can regioselectivity be controlled during nitration?

Methodological Answer: Nitration at position 6 is favored due to directing effects of existing substituents. Use low temperatures (0°C) and controlled stoichiometry (1:1 HNO₃:substrate) to minimize byproducts. Monitor via TLC and compare with XRD-validated intermediates .

Q. Q6. What pharmacological activities are hypothesized based on structural analogs?

Methodological Answer: Quinazoline diones exhibit anticancer, antimicrobial, and enzyme-inhibitory activities. For example:

- PARP Inhibition : Test via fluorescence polarization assays using recombinant PARP-1 .

- Anticancer Screening : Use MTT assays on cell lines (e.g., HeLa), comparing IC₅₀ values to reference drugs .

Q. Q7. How can data contradictions in spectral assignments be resolved?

Methodological Answer: Contradictions (e.g., overlapping NMR peaks) require advanced techniques:

2D NMR (HMBC/COSY) : Correlate protons with adjacent carbons to assign ambiguous signals .

DFT Calculations : Predict chemical shifts using Gaussian09 and compare with experimental data .

Q. Q8. What are the stability considerations under varying pH conditions?

Methodological Answer: Assess hydrolytic stability via:

pH-Varied Incubation : Expose compound to buffers (pH 1–13) at 37°C for 24h.

HPLC Monitoring : Track degradation products (e.g., loss of nitro group at acidic pH) .

Q. Q9. How is the compound’s reactivity modulated by substituents?

Methodological Answer: The 7-chloro group enhances electrophilicity, while 6-NO₂ directs nucleophilic attacks. Use DFT (B3LYP/6-31G*) to map electrostatic potential surfaces and predict sites for functionalization .

Q. Q10. What alternative synthetic routes avoid toxic reagents?

Methodological Answer: Explore CO₂-based cyclization (e.g., reacting anthranilic acid derivatives with CO₂ under catalysis) to replace phosgene. Optimize using microwave-assisted synthesis for reduced reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.